2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Physicochemical profiling Solubility-limited absorption Lead optimization

Fragment-based screening campaigns often suffer from redundant phenyl-rich libraries. This 239.25 g/mol oxadiazole-thioacetamide (CAS 876577-89-8) supplies a distinctive 2-methylfuran-3-yl recognition element (XLogP3-AA=0.7) absent in typical phenyl fragments. Its reactive primary acetamide NH₂ enables ≥3 orthogonal diversification pathways (acylation, reductive amination, sulfonylation) for rapid SAR expansion. Validate antimicrobial oxadiazole series against a well-characterized physicochemical benchmark; purchase in bulk (g to multi-g) to reduce per-analog synthesis cost and ensure batch consistency per patent CN113620894A.

Molecular Formula C9H9N3O3S
Molecular Weight 239.25 g/mol
Cat. No. B4847526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Molecular FormulaC9H9N3O3S
Molecular Weight239.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C2=NN=C(O2)SCC(=O)N
InChIInChI=1S/C9H9N3O3S/c1-5-6(2-3-14-5)8-11-12-9(15-8)16-4-7(10)13/h2-3H,4H2,1H3,(H2,10,13)
InChIKeyQTPAOJHWLBUDQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.2 [ug/mL]

1,3,4-Oxadiazole-2-sulfanyl Acetamide: Identity & Scaffold


2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide (CAS 876577-89-8, PubChem CID 1855767, MW 239.25 g/mol, molecular formula C₉H₉N₃O₃S) is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole-2-sulfanyl acetamide structural class [1]. The compound contains a distinctive 2-methylfuran-3-yl substituent at the oxadiazole 5-position, a thioether bridge, and a primary acetamide terminus, with a computed XLogP3-AA of 0.7 and experimental aqueous solubility of 25.2 µg/mL at pH 7.4 [1]. This scaffold is documented as a versatile intermediate for generating N-substituted acetamide derivatives with potential antimicrobial and enzyme-inhibitory applications, as illustrated by structurally related series evaluated in patent and peer-reviewed literature [2].

1
Synthetic Diversification Node
Primary acetamide NH₂ enables acylation, reductive amination, and sulfonylation pathways for parallel library synthesis
2
Fragment Screening Compatible
Low molecular weight and balanced logP profile support fragment-based discovery library inclusion
3
Heteroaryl Recognition Element
2-Methylfuran-3-yl substituent provides a distinctive H-bond acceptor topology absent in phenyl-fragment entries

Risks of Generic Substitution with Oxadiazole Acetamides


Within the 1,3,4-oxadiazole-2-sulfanyl acetamide class, the identity of the 5-position heteroaryl substituent and the N-substitution status of the acetamide terminus are critical determinants of physicochemical behavior, synthetic utility, and biological activity [1]. The target compound's 2-methylfuran-3-yl group at the oxadiazole 5-position is not interchangeable with simpler phenyl or unsubstituted furan-2-yl analogs; literature SAR for oxadiazole scaffolds indicates that the methyl substitution pattern and furan ring electronics modulate logP, solubility, and hydrogen-bond acceptor/donor topology in ways that directly affect downstream derivatization efficiency and target engagement [2]. Furthermore, the unsubstituted primary acetamide terminus provides a reactive -NH₂ handle for diversification reactions (acylation, alkylation, sulfonylation), making this compound functionally distinct from its N-alkyl or N-aryl amide counterparts that lack this synthetic versatility. Generic substitution with a different 5-aryl oxadiazole thioacetamide would therefore alter both the scaffold's pharmacokinetic-parameter space and its eligibility as a common intermediate for parallel library synthesis.

5-Position Substituent
2-Methylfuran-3-yl: lower logP, additional H-bond acceptor from furan oxygen
Phenyl or unsubstituted furan-2-yl analogs may shift logP upward and alter target recognition patterns
Amide Terminus
Primary amide NH₂: reactive handle for ≥3 diversification reaction manifolds
N-alkyl or N,N-dialkyl amide analogs lack the synthetic handle and cannot serve as common intermediates
Molecular Weight Class
Fragment-like space (MW
N-substituted derivatives > 350 Da fall into lead-like space and may not qualify for fragment library procurement

Quantitative Differentiation Evidence


Aqueous Solubility vs. N,N-Dimethyl Analog

The target compound exhibits a measured aqueous solubility of 25.2 µg/mL at pH 7.4 [1]. This value places it in a moderately soluble regime (approximately 105 µM) that is favorable for both in vitro assay preparation and synthetic manipulation in aqueous-organic solvent mixtures. In contrast, the N,N-dimethyl amide analog (CAS 749880-90-8, MW 267.3 g/mol) bears an additional two methyl groups that increase lipophilicity—its computed XLogP3-AA is expected to be approximately 1.0–1.2 units higher based on the additive contribution of N-methyl groups, which would predictably reduce aqueous solubility by an estimated 3- to 10-fold relative to the primary amide . This solubility differential is consequential: the primary acetamide dissolves more readily in DMSO-water assay buffers without precipitation artifacts, making it the preferred choice for fragment-based screening and biochemical assay development where co-solvent tolerance is limited.

Aqueous Solubility vs. N,N-Dimethyl Analog
Reported
Target Compound 25.2 µg/mL (≈105 µM) at pH 7.4
N,N-Dimethyl Analog (est.) Estimated 3- to 10-fold lower solubility based on logP-driven models
Supports assay preparation workflow compatibility with reduced precipitation risk
Analog solubility not directly reported; computed logP estimates apply
Physicochemical profiling Solubility-limited absorption Lead optimization

Synthetic Handle for Diversification Chemistry

The target compound bears a primary amide (-C(=O)NH₂) terminus, which represents the most synthetically versatile form of the acetamide series. This unsubstituted amide NH₂ group is amenable to at least three distinct diversification reaction manifolds: (i) direct N-acylation with carboxylic acids or acyl chlorides, (ii) reductive amination with aldehydes, and (iii) sulfonylation with sulfonyl chlorides [1]. By contrast, the N-propyl analog (PubChem CID 5282153) and the N,N-dimethyl analog (CAS 749880-90-8) are terminal products that lack this reactive handle. In the patent literature for oxadiazole thioether amides, the primary amide intermediate is explicitly described as the key diversification point from which arrays of N-aryl, N-alkyl, and N-heteroaryl acetamides are generated via reaction with substituted 2-bromoacetamides or 2-chloroacetamides under basic conditions [2]. This makes the target compound functionally non-substitutable by any N-alkylated congener in a library-synthesis workflow that requires a common late-stage intermediate.

Synthetic Handle for Diversification
Class-level
≥3 direct diversification pathways via primary amide NH₂: acylation, reductive amination, and sulfonylation
Supports library synthesis efficiency review; N-alkylated analogs lack this reactive node
Patent CN113620894A describes diversification from primary amide intermediates
Medicinal chemistry Parallel synthesis Building block utility

Furan vs. Phenyl Substituent: Lipophilicity & H-Bonding

The 2-methylfuran-3-yl group at the oxadiazole 5-position confers a computed XLogP3-AA of 0.7 for the target compound [1]. Replacing this substituent with a simple phenyl group (as in 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide) would increase computed logP by approximately 0.4–0.7 units based on fragment-based additive models, pushing the phenyl analog into a less favorable lipophilicity range for drug-likeness (closer to or exceeding XLogP3 = 1.2–1.4) [2]. More critically, the furan oxygen provides an additional hydrogen-bond acceptor site absent in phenyl, increasing the total hydrogen-bond acceptor count from 5 to 6, which alters molecular recognition patterns with biological targets and influences both binding thermodynamics and selectivity profiles [2]. In the broader context of 1,3,4-oxadiazole SAR, 5-heteroaryl substituents (including furan, thiophene, and pyridine) have been shown to yield distinct antimicrobial potency spectra compared to 5-phenyl analogs, with furan-containing compounds often displaying broader Gram-negative coverage in class-level analyses [3].

Furan vs. Phenyl Substituent
Class-level
2-Methylfuran-3-yl (Target) XLogP3-AA = 0.7; H-bond acceptors = 6 (includes furan O)
5-Phenyl Analog (est.) XLogP3-AA ≈ 1.1–1.4; H-bond acceptors = 5
Supports drug-likeness property review; furan oxygen contributes favorable polarity
Class-level SAR: furan-containing oxadiazoles show broader Gram-negative coverage trends
QSAR Drug-likeness Scaffold optimization

Fragment-Like Properties for Screening Libraries

With a molecular weight of 239.25 g/mol and 16 heavy atoms, the target compound falls within the 'fragment-like' chemical space (MW < 300 Da, heavy atoms ≤ 20) that is preferentially sampled in fragment-based drug discovery (FBDD) libraries [1]. This contrasts sharply with many of its N-substituted derivatives—for example, the N-(4-chlorophenyl)thiazol-2-yl derivative (MW 428.5 g/mol, C₁₉H₁₆N₄O₄S₂) is nearly twice the molecular weight and would be classified as a 'lead-like' or 'drug-like' molecule rather than a fragment . In FBDD campaigns, lower molecular weight fragments provide higher ligand efficiency (LE) upon target binding—a metric defined as binding energy per heavy atom. The target compound's combination of low molecular weight (enabling high LE potential), balanced lipophilicity (XLogP3-AA = 0.7), and the presence of a primary amide hydrogen-bond donor/acceptor pair makes it an appropriate candidate for fragment screening collections, whereas N-substituted analogs >350 Da are more suited to lead optimization stages.

Fragment-Like Properties
Reported
MW 239.25 g/mol · 16 heavy atoms · XLogP3-AA 0.7
May support fragment library inclusion review; meets Rule of Three criteria
N-substituted derivatives > 350 Da fall outside fragment-like space
Fragment-based drug discovery Compound library design Lead-likeness

Procurement and Application Scenarios


Fragment-Based Screening Library Inclusion

With a molecular weight of 239.25 g/mol, 16 heavy atoms, and a computed XLogP3-AA of 0.7, this compound satisfies all three 'Rule of Three' fragment-likeness criteria (MW < 300, logP ≤ 3, H-bond donors ≤ 3) [1]. Its experimental solubility of 25.2 µg/mL at pH 7.4 ensures compatibility with biochemical assay conditions at screening-relevant concentrations (typically 10–200 µM). Procurement of this compound for fragment library assembly is substantiated by the combination of low lipophilicity and the presence of the 2-methylfuran-3-yl group, which provides a distinctive heteroaryl recognition element not redundantly represented by phenyl-fragment entries already present in most commercial fragment collections.

Late-Stage Diversification Intermediate

The primary acetamide NH₂ group enables at least three orthogonal diversification reactions—acylation, reductive amination, and sulfonylation—supporting the rapid generation of 20–100+ N-substituted analogs from a single intermediate batch [2]. This procurement strategy is directly validated by patent CN113620894A, which describes synthetic routes to oxadiazole thioether amides beginning from the primary amide intermediate and reacting with diverse electrophiles under standardized conditions (DMF solvent, NaH or K₂CO₃ base, room temperature to 80 °C) [3]. Purchasing this compound in bulk (gram to multi-gram scale) as a common intermediate reduces per-analog synthesis cost and ensures batch-to-batch consistency across an entire SAR campaign.

Oxadiazole Scaffold Benchmark for Antimicrobials

In antimicrobial oxadiazole programs, the 2-methylfuran-3-yl substituent has been associated with broadened Gram-negative activity in class-level SAR analyses [4], and the target compound's balanced logP (0.7) partially underlies such favorable permeability-solubility profiles. This compound can serve as a starting scaffold for systematic modification aimed at improving MIC values against target organisms. Its physicochemical properties—including the furan oxygen as an additional H-bond acceptor versus phenyl analogs—provide a reference baseline against which newly synthesized variants can be benchmarked for solubility, logP, and computed drug-likeness scores [1]. Procurement of this specific compound as the series progenitor ensures that SAR trends are interpreted against a well-characterized physicochemical starting point.

Agrochemical Lead for Plant Bacterial Diseases

Patent CN113620894A claims oxadiazole thioether acetamide compounds for controlling plant bacterial diseases including those caused by Xanthomonas, Pseudomonas, and Erwinia species in crops such as rice, tobacco, citrus, cucumber, and tomato [3]. While specific MIC data for the target compound are not disclosed in the patent claims, the primary amide intermediate is explicitly identified as a key precursor to the active N-substituted derivatives. Agrochemical discovery groups procuring this intermediate can independently synthesize and evaluate proprietary N-substituted libraries targeting crop-protection indications, with the advantage of operating from a scaffold already validated in the patent landscape for this application domain.

Application
Selection Property
Validation Focus
Fragment-based screening library
Fragment-likeness profile (MW, logP, HBD count)
Solubility and logP verification under assay conditions
Late-stage diversification synthesis
Primary amide NH₂ synthetic handle
Diversification reaction scope and yield consistency
Antimicrobial SAR benchmarking
2-Methylfuran-3-yl substituent and logP profile
MIC and spectrum-of-activity testing against target organisms
Agrochemical lead discovery
Patent-reported scaffold context for plant bacterial disease
Crop-protection library synthesis and efficacy screening
Quote Request

Request a Quote for 2-[[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.